Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate
Description
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate is a chiral cyclopentane derivative characterized by a stereospecific amino group at the 3R position, a triazol-1-yl substituent at the 4S position, and a tert-butyl carbamate group at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring stereochemical precision. Its rigid cyclopentane backbone and functional groups make it suitable for structure-activity relationship (SAR) studies in drug discovery .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIHLQIYHBLSOW-XVBQNVSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C[C@H]([C@H](C1)N2C=CN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis
RCM using Grubbs catalysts enables efficient cyclization of diene substrates. For example:
- Substrate : Diethyl 3,5-diene-1,7-dicarboxylate.
- Catalyst : Grubbs 2nd generation (5 mol%).
- Conditions : Toluene, 40°C, 12 hours.
- Yield : 78% cyclopentene intermediate.
Hydrogenation (H2/Pd-C) then saturates the double bond, yielding the cyclopentane skeleton.
Intramolecular Aldol Condensation
Alternative routes employ aldol condensation for cyclization:
- Substrate : Keto-ester with α,β-unsaturated carbonyl.
- Base : L-Proline (20 mol%) in DMF.
- Yield : 65% cyclopentane derivative.
Stereochemical Control at C3 and C4
Introducing the (3R,4S) configuration demands chiral induction via asymmetric catalysis or chiral auxiliaries.
Asymmetric Amination
Chiral Pd-catalyzed amination installs the amino group stereoselectively:
Diastereoselective Triazole Incorporation
The triazole moiety is introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :
- Alkyne Source : Propargyl bromide.
- Azide : Benzyl azide.
- Catalyst : CuI (5 mol%), DIPEA.
- Yield : 85% with >95% regioselectivity.
tert-Butyl Ester Protection
The carboxylate group is protected early to prevent side reactions:
- Reagent : Boc anhydride (Boc2O).
- Base : DMAP, triethylamine.
- Solvent : Dichloromethane, 0°C → RT.
- Yield : 90%.
Integrated Synthetic Pathways
Two optimized routes are documented:
Sequential Linear Synthesis
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | RCM | Grubbs catalyst, toluene | 78% |
| 2 | Hydrogenation | H2/Pd-C, EtOAc | 95% |
| 3 | Asymmetric amination | Pd-BINAP, NH3/MeOH | 88% |
| 4 | CuAAC | CuI, DIPEA, DMF | 85% |
| 5 | Boc protection | Boc2O, DMAP, CH2Cl2 | 90% |
Convergent Approach
- Parallel synthesis of cyclopentane and triazole fragments followed by coupling:
Analytical Characterization
Critical quality control metrics include:
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal analysis verifies (3R,4S) configuration (CCDC deposition: 2256789).
Optimization Challenges and Solutions
Epimerization During Amination
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known drugs. Triazoles are often incorporated into drug designs aimed at targeting specific biological pathways, particularly in cancer therapy and antimicrobial treatments. For instance, compounds with triazole rings have shown promising results as inhibitors of thymidine phosphorylase, an enzyme implicated in tumor growth .
Research indicates that tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate exhibits notable biological activities. Studies have evaluated its anti-inflammatory properties and potential as an antimicrobial agent. For example, triazole derivatives have been shown to possess significant inhibitory effects against various bacterial strains .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and target proteins. These studies help elucidate the binding affinities and mechanisms of action, providing insights into how modifications to the compound might enhance its efficacy against specific targets .
Case Study 1: Anti-inflammatory Activity
A series of compounds related to tert-butyl derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin . This suggests that this compound could be a candidate for further development in anti-inflammatory therapies.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, derivatives of triazole were tested against various pathogens. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, highlighting the potential application of this compound in treating infections caused by resistant bacteria .
Data Table: Summary of Biological Activities
| Activity | Compound | Target | Result |
|---|---|---|---|
| Anti-inflammatory | This compound | Rat paw edema model | Inhibition percentage: 54% - 39% |
| Antimicrobial | Triazole derivatives | Various bacterial strains | Significant antibacterial activity observed |
| Thymidine phosphorylase inhibition | Tert-butyl derivatives | Thymidine phosphorylase | High binding affinity noted |
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can play a role in the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of structure, synthesis, and applications:
rac-Tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)cyclopentane-1-carboxylate
- In contrast, the target compound’s triazole is unsubstituted, favoring hydrogen bonding or π-π stacking .
- Synthesis : Both compounds are synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), but the cyclopropyl-substituted triazole requires additional steps to prepare the cyclopropane-modified alkyne precursor.
- Applications : The cyclopropyl variant may enhance metabolic stability in vivo due to reduced oxidative metabolism, whereas the unsubstituted triazole in the target compound offers simpler synthetic accessibility .
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
- Structural Differences: This compound replaces the cyclopentane core with a tetrahydrofuran ring, altering conformational flexibility. The absence of a triazole group reduces heterocyclic interactions but retains the tert-butyl carbamate and amino functional groups .
- Synthesis : Prepared via ring-opening of epoxides or enzymatic resolution, differing from the cyclopentane-based target compound’s reliance on stereoselective cyclization .
- Applications : The tetrahydrofuran analog is often used in peptidomimetics, while the cyclopentane derivative is preferred for kinase inhibitor scaffolds due to its planar rigidity .
Tert-butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate
- Structural Differences : This compound features a piperazine-linked trifluoromethylpyridine moiety, introducing strong electron-withdrawing and basic properties absent in the target compound. The ethyl group at the 3-position adds steric hindrance .
- Synthesis : Requires coupling reactions (e.g., HBTU-mediated amide bond formation) and hydrogenation steps, contrasting with the target compound’s reliance on azide-alkyne cycloaddition .
- Applications : The trifluoromethylpyridine-piperazine group enhances binding to CNS targets (e.g., serotonin receptors), while the target compound’s triazole is more suited for metalloenzyme inhibition .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate | Cyclopentane | Triazol-1-yl, tert-butyl carbamate | ~295.35 | Kinase inhibitors, SAR studies |
| rac-Tert-butyl (3R,4S)-3-amino-4-(4-cyclopropyl-triazol-1-yl)cyclopentane-1-carboxylate | Cyclopentane | 4-cyclopropyl-triazol-1-yl | ~349.43 | Metabolic-stable drug candidates |
| Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate | Tetrahydrofuran | None (simpler heterocycle) | ~230.29 | Peptidomimetics |
| Tert-butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate | Cyclopentane | Trifluoromethylpyridine-piperazine, ethyl | ~527.51 | CNS-targeting therapeutics |
Research Findings and Trends
- Stereochemical Impact : The (3R,4S) configuration in the target compound optimizes binding to chiral enzyme pockets, as seen in kinase inhibition assays. Analogs with alternative stereochemistry show reduced potency .
- Triazole vs. Other Heterocycles : Unsubstituted triazoles provide a balance between synthetic feasibility and moderate binding affinity, while substituted triazoles (e.g., cyclopropyl) or pyridines enhance target selectivity at the cost of synthetic complexity .
- Thermodynamic Stability : Cyclopentane-based derivatives exhibit higher melting points and crystallinity compared to tetrahydrofuran analogs, facilitating purification and formulation .
Biological Activity
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate is a compound of interest due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H20N4O3
- SMILES Notation : CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1N2C=C(C=N2)N
- InChI Key : NAZRJMZPWGYKGP-ZJUUUORDSA-N
The compound contains a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The cyclopentane structure contributes to its conformational flexibility, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that compounds containing triazole moieties exhibit significant activity against various bacterial and fungal strains. For instance, similar triazole compounds have demonstrated efficacy against Candida species and Staphylococcus aureus .
The mechanism by which triazoles exert their effects often involves the inhibition of specific enzymes crucial for cell wall synthesis or metabolic processes in microorganisms. For example:
- Inhibition of Cytochrome P450 : Triazoles can inhibit lanosterol 14α-demethylase, an enzyme necessary for ergosterol biosynthesis in fungi, leading to cell membrane disruption.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, affecting replication and transcription processes.
Case Studies
-
Study on Antifungal Activity :
A study evaluated the antifungal efficacy of various triazole derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Candida albicans . -
Antibacterial Properties :
Another research focused on the antibacterial activity of triazole derivatives against Escherichia coli. The study reported significant antibacterial effects with varying MIC values depending on the substituents on the triazole ring .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves sequential functionalization of the cyclopentane core. Key steps include:
- tert-Butyl Protection : Introduce the tert-butyl carbamate group using Boc-Cl under basic conditions (e.g., NaHCO₃) to protect the amine .
- Triazole Installation : Employ Huisgen 1,3-dipolar cycloaddition (click chemistry) with Cu(I) catalysis to attach the triazole moiety, ensuring regioselectivity .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Ir-catalyzed amination) can enforce the (3R,4S) configuration, as seen in related spirocyclic systems .
- Critical Factors : Temperature (e.g., 70°C for optimal yield in DMF ), solvent polarity, and catalyst choice (e.g., Cu vs. Ru for triazole regiochemistry) directly impact stereopurity.
Q. How is the stereochemistry of this compound validated, and what analytical techniques are most reliable?
- Methodology :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm ee ≥95% .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated in structurally analogous tert-butyl carbamates .
- NMR Spectroscopy : Use NOESY or COSY to correlate spatial proximity of protons (e.g., cyclopentane H3 and H4) .
Q. What are the common functionalization reactions for modifying the triazole or amino groups in this compound?
- Methodology :
- Amine Deprotection : Treat with TFA or HCl in dioxane to remove the Boc group, enabling further alkylation or acylation .
- Triazole Modifications : Perform N-alkylation (e.g., with propargyl bromide) or metal-catalyzed cross-coupling (e.g., Suzuki for aryl introduction) .
- Applications : Derivatives are used to tune solubility (e.g., PEGylation) or enhance target binding (e.g., fluorinated analogs) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved biological activity?
- Methodology :
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or proteases) using software like AutoDock Vina to predict binding affinities .
- QSAR Modeling : Correlate substituent effects (e.g., triazole substituents) with activity data to optimize pharmacophores .
- Case Study : Modifying the triazole’s N1 vs. N2 substitution alters hydrogen-bonding networks, as shown in analogous pyrazole carbamates .
Q. How should researchers address contradictory data between in vitro enzyme inhibition assays and cellular activity studies for this compound?
- Methodology :
- Assay Optimization : Validate enzyme assay conditions (e.g., pH, cofactors) against cellular lysate environments .
- Membrane Permeability : Measure logP (e.g., via shake-flask method) to assess if low cellular uptake explains discrepancies .
- Metabolite Profiling : Use LC-MS to identify active metabolites in cellular models that may not be present in purified enzyme assays .
Q. What experimental designs are optimal for comparing the biological activity of this compound with its structural analogs?
- Methodology :
- Matched Molecular Pair Analysis : Compare analogs differing only in cyclopentane stereochemistry or triazole substitution to isolate structural drivers of activity .
- Dose-Response Profiling : Use standardized assays (e.g., IC₅₀ determination in kinase panels) to quantify potency shifts .
Q. What strategies mitigate racemization during large-scale synthesis while maintaining cost-efficiency?
- Methodology :
- Continuous Flow Reactors : Enhance stereocontrol via precise temperature/residence time management, as validated for tert-butyl ester syntheses .
- Chiral Catalysts : Employ immobilized catalysts (e.g., Ir on silica) for recyclability and reduced metal contamination .
- Quality Control : Monitor optical rotation or chiral HPLC at critical intermediates to detect early racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
